Propyl 2-methylbutyrate

Description

Contextualization within Branched-Chain Esters

Propyl 2-methylbutyrate (B1264701) is classified as a branched-chain ester (BCE). This classification is due to the structure of its carboxylic acid precursor, 2-methylbutanoic acid, which features a methyl group branching from the main carbon chain. nist.goveuropa.eu Branched-chain esters are a significant subgroup of esters that exhibit distinct physical properties compared to their linear (straight-chain) counterparts. researchgate.net

The presence of branching disrupts the regular packing of molecules, which generally leads to lower melting points and pour points. researchgate.netmdpi.com This characteristic makes BCEs fluid over a wider range of temperatures, preventing crystallization at low temperatures, a property that is highly valued in applications like biolubricants. researchgate.netmdpi.com Research has shown that the enzymatic synthesis of esters becomes more complex when the branching is on the acid component, as is the case with propyl 2-methylbutyrate, due to steric hindrance near the enzyme's active site. mdpi.com The study of BCEs is crucial as they are important raw materials for various industries, including cosmetics, where they are used as emollients. mdpi.com

Interdisciplinary Significance in Contemporary Chemical Sciences

The relevance of this compound extends across several scientific domains, primarily due to its volatile nature and biological activity.

Food Science and Flavor Chemistry: This compound is a key aroma constituent in many fruits, notably contributing to the characteristic flavor profiles of apples. europa.eunih.gov Research has identified this compound, along with related compounds like ethyl 2-methylbutanoate, as vital to the typical apple flavor. nih.gov Its presence has been confirmed in various apple cultivars and other natural sources like durian. nih.govnih.gov The study of such compounds is central to understanding food chemistry, as they can enhance the sensory perception of fruity aromas, even at concentrations below their individual olfactory thresholds. researchgate.net this compound is recognized as a flavoring agent in the European Union. nih.goveuropa.eu

Entomology and Chemical Ecology: In the field of chemical ecology, this compound has been identified as a component of insect pheromones. For instance, it is one of the volatile compounds found in the rectal gland emissions of male fruit flies, such as Bactrocera tryoni (the Queensland fruit fly). oup.comresearchgate.net Pheromones play a critical role in insect communication, including mating behavior. oup.comnih.gov The identification of this compound in these contexts underscores its importance in mediating interactions between organisms. Research into such compounds can inform the development of new strategies for pest management. nih.gov

Analytical Chemistry: The distinct chemical signature of this compound makes it a useful compound in the development and validation of analytical techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) are routinely used for its identification and quantification in complex mixtures like food aromas and insect volatile collections. oup.comresearchgate.netsciopen.com Its retention index values on various chromatography columns are well-documented, providing a standard reference for analytical chemists. nih.govchemeo.com

Scope and Research Imperatives for this compound

Despite current knowledge, several areas concerning this compound warrant further investigation to fully harness its potential.

Biosynthesis and Metabolic Pathways: While it is known that branched-chain esters in ripening fruits are largely the product of newly synthesized precursors, the specific enzymatic and regulatory pathways leading to this compound are not fully elucidated. acs.org Future research should focus on the de novo biosynthesis of its precursors, such as the branched-chain amino acid isoleucine and its corresponding α-ketoacid. acs.org Understanding these pathways could enable the metabolic engineering of crops to enhance desirable flavor profiles.

Pheromonal Activity and Application: The precise role and potency of this compound within the complex pheromone blends of insects require more detailed study. oup.comnih.gov Research is needed to determine its specific contribution to attracting mates or repelling competitors, which could lead to its use in highly selective and environmentally benign pest control strategies, such as in attractant-based traps. nih.gov

Sustainable Synthesis Methods: Currently, many esters are produced through traditional chemical synthesis. There is a growing imperative to develop more sustainable methods. Research into biocatalytic procedures, such as using immobilized lipases for the esterification of 2-methylbutanoic acid with propanol (B110389), could offer a greener alternative. mdpi.com Optimizing reaction conditions for such enzymatic syntheses would be a key objective, aiming for high conversion rates and reusability of the biocatalyst, aligning with the principles of green chemistry. mdpi.com

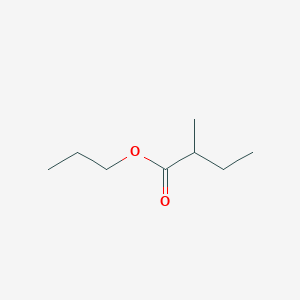

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQMSDUSOTCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865847 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37064-20-3 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthesis of Propyl 2 Methylbutyrate

Identification in Botanical and Biological Systems

Propyl 2-methylbutyrate (B1264701) has been identified as a volatile compound in numerous fruits, agricultural products, and other natural sources, contributing to their unique flavor and aroma profiles.

Presence in Fruits and Agricultural Products

This ester is a notable component of the aroma complex of several fruits. Research has shown its presence in various apple cultivars, including 'Fuji', 'Golden Delicious', 'Granny Smith', 'Pink Lady', 'Honeycrisp', and ancient Chinese cultivars like 'Binzi' and 'Xiangguo'. sciopen.commdpi.comscielo.brpreprints.org In some apple varieties, it is considered a unique or characteristic volatile organic compound (VOC). mdpi.com For instance, a study on ancient Chinese apple cultivars identified propyl 2-methylbutyrate as a unique differentially expressed volatile in 'Shuoke' fruit. mdpi.com Its concentration can be influenced by factors such as bagging time during cultivation. nih.gov

Beyond apples, this compound has been reported in other fruits like durian (Durio zibethinus) and starfruit. nih.govthegoodscentscompany.com It is also found in hops (Humulus lupulus), a key ingredient in brewing. nih.gov The presence of this compound has been documented in processed products as well, including apple juice and alcoholic beverages. scielo.brnih.gov

Elucidation of Biosynthetic Pathways

The formation of this compound in nature is a result of complex biochemical processes, primarily linked to amino acid and fatty acid metabolism.

Derivation from Amino Acid Metabolism (e.g., Isoleucine Catabolism)

A significant pathway for the synthesis of the 2-methylbutyrate moiety of this compound is through the catabolism of the branched-chain amino acid isoleucine. nih.gov In this pathway, isoleucine is deaminated and subsequently decarboxylated to form 2-methylbutyryl-CoA. This intermediate serves as a precursor for the formation of branched-chain esters. nih.gov Studies in apples have shown a correlation between the production of 2-methylbutanoate esters and the metabolism of isoleucine. researchgate.net In fact, research on anaerobic bacteria from the rumen has demonstrated the synthesis of isoleucine from 2-methylbutyric acid, highlighting the close metabolic relationship between these compounds. nih.govnih.gov

Involvement of Fatty Acid Metabolism Pathways

The propyl group of this compound, as well as the acyl-CoA precursors for ester formation, can be derived from fatty acid metabolism. The β-oxidation of fatty acids provides short-chain alcohols and acyl-CoAs that are essential for ester biosynthesis. nih.gov The end products of fatty acid biosynthesis are fatty acyl-CoA esters, which can then be utilized in various metabolic pathways, including the formation of esters. nih.gov

Enzymatic Mechanisms in Ester Formation (e.g., Acyl-CoA Synthetases, Alcohol Acetyltransferases)

The final and crucial step in the biosynthesis of this compound is the esterification reaction catalyzed by specific enzymes. This process involves the activation of a carboxylic acid and its subsequent condensation with an alcohol.

Acyl-CoA Synthetases (ACSs) play a vital role in activating fatty acids and other carboxylic acids, including 2-methylbutyric acid, by converting them into their corresponding acyl-CoA thioesters. nih.govwikipedia.org This activation step is essential for the subsequent esterification. The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate from the acid and ATP, followed by the transfer of the acyl group to coenzyme A (CoA) to form the acyl-CoA. libretexts.org Research on a medium-chain acyl-CoA synthetase from Methanosarcina acetivorans has shown that it utilizes 2-methylbutyrate as a preferred substrate for acyl-CoA synthesis. nih.gov

Alcohol Acyltransferases (AATs) are the key enzymes that catalyze the final condensation reaction between an acyl-CoA (like 2-methylbutyryl-CoA) and an alcohol (in this case, propanol) to form the ester. nih.govresearchgate.net AATs exhibit broad substrate specificity, enabling them to produce a wide array of esters. nih.govnih.gov In apples, the silencing of AAT1 has been shown to significantly decrease the levels of propyl 2-methylbutanoate, confirming the enzyme's role in its synthesis. nih.gov The activity of AATs is a determining factor in the production of volatile esters that contribute to the aroma of fruits like apples and kiwifruit. nih.govnih.gov

Genetic and Environmental Factors Modulating In Vivo Production

The in vivo production of this compound, a branched-chain ester contributing to the characteristic fruity and sweet aroma of many fruits, is not constant. nih.govnih.gov It is significantly influenced by a complex interplay of genetic and environmental factors. The genetic makeup of the plant, specifically the cultivar, establishes the baseline capacity for producing this volatile compound. nih.govsemanticscholar.org Concurrently, the plant's physiological condition and external environmental stimuli can dynamically alter its biosynthesis. nih.govnih.gov

The genetic blueprint of a fruit cultivar is a primary determinant of its unique aroma profile, including its capacity to synthesize this compound. nih.gov Research on various apple (Malus × domestica) cultivars has demonstrated significant quantitative differences in the emission of this ester, highlighting strong genetic control over its production. nih.govsemanticscholar.org

Studies have identified this compound in numerous apple cultivars, though its concentration varies widely. For instance, in a comprehensive analysis of 40 apple cultivars, the average content of this compound in the peels was found to be 13.66 µg/kg fresh weight, with individual cultivars showing a range from undetectable levels to 94.23 µg/kg. nih.govsemanticscholar.org This variation underscores the cultivar-specific nature of volatile compound production. semanticscholar.org

Consumer-preferred cultivars like ‘Gamhong’ and ‘Fuji’ are noted to contain a variety of esters that contribute to their desirable flavor. nih.gov While this compound is present in some cultivars, others like 'Hongro' may have higher amounts of different volatiles, such as aldehydes and alcohols. nih.gov Further studies have differentiated cultivars based on their ester profiles; for example, juices from 'Golden Delicious' apples under certain treatments were distinguished by compounds including methyl 2-methylbutanoate and propyl butanoate, while 'Granny Smith' juices had higher levels of other esters like 2-methylbutyl acetate (B1210297) and hexyl acetate. scielo.br

The following table summarizes the presence and concentration of this compound in various apple cultivars as reported in scientific literature.

Interactive Table 1: Cultivar-Dependent Variation of this compound in Apples

| Cultivar | Average Content (µg/kg FW) | Reference |

|---|---|---|

| General (Average of 40 cultivars) | 13.66 | nih.govsemanticscholar.org |

| 'Honeycrisp' | High Volatile Content (Specific value for this compound not isolated) | nih.govsemanticscholar.org |

| 'Huashuo' | Low Volatile Content (Specific value for this compound not isolated) | nih.govsemanticscholar.org |

| 'Fuji' | Present (Associated with fruity notes) | nih.gov |

| 'Gamhong' | Present (Associated with fruity notes) | nih.gov |

| 'Braeburn' | Present | oup.com |

| 'Jonagold' | Present | oup.com |

| 'Jonagored' | Present | oup.com |

This inherent genetic variability is a crucial factor for breeding programs aimed at enhancing the aromatic qualities of fruits. nih.gov The biosynthesis of branched-chain esters like this compound is linked to the metabolism of branched-chain amino acids, particularly isoleucine. pnas.orgnih.gov A key pathway involves citramalate (B1227619) synthase, an enzyme that facilitates the synthesis of isoleucine and subsequently, 2-methylbutyl and other branched-chain esters. pnas.org The presence and activity of such enzymes are under genetic control, explaining the observed cultivar-dependent differences.

The physiological state of the plant and the environmental conditions it experiences can significantly modulate the production of this compound. Factors such as fruit ripening, storage conditions, and agricultural practices can alter the biosynthetic pathways responsible for aroma compound formation. nih.govoup.com

Fruit ripening is a critical physiological process during which the production of many volatile esters, including this compound, is initiated or enhanced. frontiersin.org This process is regulated by plant hormones like ethylene (B1197577). frontiersin.org Postharvest treatments that affect ripening, such as the application of 1-methylcyclopropene (B38975) (1-MCP), an ethylene action inhibitor, have been shown to influence ester concentrations. nih.gov In 'Fuji' apples, treatment with 1-MCP significantly reduced the relative content of ester components. nih.gov The concentration of this compound was observed to decrease following 1-MCP application, with higher concentrations of the inhibitor leading to greater reductions. nih.gov

Interactive Table 2: Effect of 1-MCP Treatment on this compound Content in 'Fuji' Apples

| 1-MCP Concentration (µL·L⁻¹) | Relative Content (%) of this compound | Reference |

|---|---|---|

| 0 (Control) | 0.26 | nih.gov |

| 1 | 0.17 | nih.gov |

| 3 | 0.21 | nih.gov |

Agricultural practices also play a role. A study comparing organically and conventionally produced apples found significant differences in their aroma profiles. For three of the four cultivars studied ('Elstar', 'Jonagold', and 'Jonagored'), the aroma content of organically grown apples was significantly lower than their conventionally grown counterparts. oup.com This suggests that cultivation methods can act as an environmental stimulus affecting the biosynthesis of volatile compounds.

Furthermore, direct inhibition of key enzymes in the biosynthetic pathway demonstrates the sensitivity of production to chemical stimuli. The application of acetohydroxyacid synthase (AHAS) inhibitors, which block the formation of branched-chain amino acid precursors, leads to a dramatic decrease in the production of related esters. nih.govnih.govacs.org This highlights that the production of this compound is tightly linked to the de novo synthesis of its precursors, a process that is responsive to the plant's immediate physiological and environmental context. nih.govacs.org

Synthetic Methodologies for Propyl 2 Methylbutyrate and Analogues

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods are increasingly favored for the synthesis of flavor esters due to their high specificity, mild reaction conditions, and environmentally friendly nature. These processes often utilize whole microbial cells or isolated enzymes, such as lipases, to catalyze esterification and other key transformations.

Lipases are a versatile class of enzymes widely used in the synthesis of esters like propyl 2-methylbutyrate (B1264701). They can catalyze esterification (reaction of a carboxylic acid with an alcohol) and transesterification (exchange of an alcohol or acid moiety of an ester). These reactions can be performed in organic solvents or solvent-free systems to shift the reaction equilibrium towards ester production.

The enantioselective esterification of racemic (R,S)-2-methylbutyric acid has been explored using various immobilized lipases to produce specific enantiomers of the corresponding esters, which are valuable as precursors for insect pheromones. nih.gov For instance, the lipase (B570770) from Candida antarctica B has been shown to be highly effective in producing the (R)-enantiomer of pentyl 2-methylbutyrate. nih.gov Similarly, lipases are employed in the transesterification of triglycerides or other esters with alcohols to produce flavor compounds. science.gov The choice of lipase, solvent, and reaction conditions significantly influences the reaction rate, yield, and enantioselectivity. nih.govcore.ac.uk For example, in the synthesis of flavor esters like n-propyl acetate (B1210297), optimization of parameters such as enzyme concentration, temperature, and agitation speed is crucial for maximizing molar conversion. researchgate.net

Table 1: Lipase-Catalyzed Enantioselective Esterification of (R,S)-2-Methylbutyric Acid

This table summarizes the results of the enantioselective esterification of (R,S)-2-methylbutyric acid with pentanol (B124592) using different immobilized lipases in hexane (B92381) solvent. Data sourced from Mittersteiner et al., 2018. nih.gov

| Lipase Source | Preferred Enantiomer Produced | Conversion (c%) (2h) | Enantiomeric Excess (eep%) (2h) | Enantiomeric Ratio (E) |

| Candida antarctica B | (R) | ~40% | 90% | 35 |

| Thermomyces lanuginosus | (R) | 18% | 91% | 26 |

| Candida rugosa | (S) | 34% | 75% | 10 |

| Rhizopus oryzae | (S) | 35% | 49% | 4 |

Optically active 2-methylbutyric acid is a crucial chiral building block for synthesizing specific stereoisomers of flavor compounds like propyl 2-methylbutyrate. researchgate.net Microbial processes offer an effective route to obtain enantiopure forms of this precursor.

One strategy is microbial resolution, where microorganisms selectively consume one enantiomer from a racemic mixture, leaving the other behind. For example, a bacterial strain identified as Pseudomonas sp. has been found to preferentially utilize (S)-2-methylbutyric acid, enabling the efficient preparation of (R)-2-methylbutyric acid. researchgate.net

Another approach is the de novo synthesis of a specific enantiomer from an achiral or prochiral substrate. Research has demonstrated that the bacterium Bacillus spizizenii can produce enantiopure (S)-2-methylbutanoic acid with a high enantiomeric excess (99.32% ee) through the catabolism of L-isoleucine. nih.gov This biosynthetic method is cost-effective and avoids complex racemic separation steps. nih.gov Furthermore, certain mutants of Bacillus subtilis can utilize either the (S)-(+) or (R)-(-) isomer of 2-methylbutyrate as a primer to specifically synthesize anteiso fatty acids of the corresponding configuration, demonstrating stereospecific control at the acyl-CoA synthetase level. nih.gov

Table 2: Microbial Biotransformation for Stereoselective Production of 2-Methylbutyric Acid

This table highlights different microbial strategies for producing enantiopure 2-methylbutyric acid. Data sourced from multiple studies. researchgate.netnih.gov

| Microorganism | Process Type | Substrate(s) | Selective Action | Product | Enantiomeric Excess (ee) |

| Pseudomonas sp. | Microbial Resolution | Racemic (R,S)-2-methylbutyric acid | Preferential utilization of (S)-enantiomer | (R)-2-methylbutyric acid | Not specified |

| Bacillus spizizenii ATCC 6633 | De Novo Synthesis | L-isoleucine, Glucose | Catabolism of L-isoleucine | (S)-2-methylbutanoic acid | 99.32% |

Chemoenzymatic Strategies for Chiral Resolution and Enantioselective Production

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions to achieve chiral resolution and enantioselective production. A common approach for producing enantiomerically enriched esters involves the enzymatic kinetic resolution of a racemic acid or alcohol.

In the case of this compound, this can be achieved by the lipase-catalyzed esterification of racemic 2-methylbutyric acid with propanol (B110389). The lipase selectively converts one enantiomer of the acid (e.g., the R-enantiomer with Candida antarctica lipase B) into the corresponding propyl ester at a much faster rate than the other. nih.gov The reaction is stopped at approximately 50% conversion, yielding a mixture containing one enantiomer of the ester (e.g., (R)-propyl 2-methylbutyrate) and the unreacted enantiomer of the acid (e.g., (S)-2-methylbutyric acid). These two compounds can then be separated by chemical means.

Another powerful chemoenzymatic strategy begins with the desymmetrization of an achiral precursor. For instance, the synthesis of a related chiral butanoate started with the desymmetrization of 3-methylglutaric anhydride (B1165640) using the PS-30 "Amano" lipase. nih.gov This enzymatic step created a chiral monoester with high enantioselectivity (85% ee). The resulting molecule was then subjected to a series of chemical reactions, including selective reduction of the acid group, to furnish a chiral alcohol, which is a versatile intermediate for more complex molecules. nih.gov

Development of Novel Synthetic Routes for Branched Esters

Research into the biosynthesis of flavor compounds continues to uncover novel pathways that can be harnessed for production. A significant discovery in fruit metabolism is the citramalate (B1227619) synthase (CMS) pathway, which contributes to the synthesis of isoleucine and its derived esters, such as those with a 2-methylbutanoate acyl moiety. pnas.orgbiorxiv.org

In ripening apples, a plant pathway has been detailed that uses pyruvate (B1213749) and acetyl-CoA to form citramalic acid via the enzyme citramalate synthase. pnas.org This pathway bypasses the traditional threonine deaminase route, which is subject to feedback inhibition by isoleucine. biorxiv.org By circumventing this regulation, the CMS pathway enables the accumulation of α-keto-β-methylvalerate, the direct precursor for both isoleucine and the 2-methylbutanoyl moiety of branched esters. biorxiv.orgnih.gov This discovery presents a new potential target for metabolic engineering to enhance the production of specific branched-chain esters in fruits or microbial systems.

In microorganisms, novel biosynthetic pathways for branched esters are also being elucidated. Studies on the actinomycete Micromonospora aurantiaca revealed the production of a diverse array of fatty acid methyl esters (FAMEs), including previously undescribed dimethyl branched variants. beilstein-journals.org Feeding experiments with isotopically labeled precursors demonstrated that the organism's fatty acid synthase can utilize various branched starter units derived from amino acids like isoleucine and leucine. This leads to the formation of compounds such as methyl 2-methylbutyrate and other branched esters, highlighting the complex and versatile synthetic capabilities of microbial enzymes. beilstein-journals.org

Advanced Analytical Techniques for the Study of Propyl 2 Methylbutyrate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for both the qualitative identification and quantitative measurement of propyl 2-methylbutyrate (B1264701) in volatile fractions of samples. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column (Gas Chromatography). Subsequently, the separated compounds are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (Mass Spectrometry), generating a unique mass spectrum that serves as a chemical fingerprint.

Qualitative analysis by GC-MS is used to confirm the presence of propyl 2-methylbutyrate in diverse and complex samples. For instance, it has been successfully identified as a volatile component in different cultivars of durian fruit. mdpi.comresearchgate.net The identification is typically achieved by comparing the retention time and the experimental mass spectrum of the analyte with those of a known standard or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. This approach was utilized in a validated headspace solid-phase microextraction (HS-SPME) GC-SIM-MS method to quantify 16 hop-derived esters, including this compound, in beer. tandfonline.comtandfonline.com Studies on durian have also quantified this compound, finding its concentration to vary significantly between cultivars; for example, it was the most abundant ester in the 'BT' durian cultivar at 1818.42 μg/kg. mdpi.com

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that is crucial for its unambiguous identification.

Table 1: Characteristic Electron Ionization (EI) Mass Fragments for this compound This table outlines the primary mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of this compound, which are used for its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Ion | Source |

|---|---|---|---|

| 57 | 99.99 | [C4H9]+ | nih.gov |

| 103 | 70.05 | [C5H11O2]+ | nih.gov |

| 85 | 68.29 | [C5H9O]+ | nih.gov |

| 41 | 49.82 | [C3H5]+ | nih.gov |

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Profiling

GC-O has been instrumental in characterizing the specific aroma contributions of the stereoisomers of this compound. Research has shown a distinct difference in the odor perception of the two chiral forms:

Propyl (S)-2-methylbutanoate is described as having an intensive, full-ripe apple note. leffingwell.com

Propyl (R)-2-methylbutanoate is perceived as weak and unspecific. leffingwell.com

This highlights the importance of stereospecific analysis in flavor and fragrance chemistry. Furthermore, GC-O techniques like Osme, which involves panelists recording the intensity and description of perceived compounds, have been used to evaluate the aroma changes in 'Gala' apples during storage, where this compound is a known volatile. ashs.org

Table 2: Aroma Profile of this compound Determined by GC-O This table summarizes the sensory descriptors associated with this compound as identified through Gas Chromatography-Olfactometry.

| Compound/Isomer | Aroma Descriptor(s) | Source |

|---|---|---|

| Propyl (S)-2-methylbutanoate | Intensive, full-ripe apple | leffingwell.com |

| Propyl (R)-2-methylbutanoate | Weak, unspecific | leffingwell.com |

High-Resolution Spectroscopic Characterization for Structural Elucidation (e.g., NMR, advanced MS fragmentation patterns)

For unambiguous structural elucidation, high-resolution spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry fragmentation studies provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy reveals the connectivity of atoms within a molecule. Predicted ¹H and ¹³C NMR spectra are available in chemical databases and provide expected chemical shifts, splitting patterns, and integration values that can be compared against experimental data for structural confirmation. np-mrd.org The ¹H NMR spectrum would show distinct signals for the propyl group's protons (CH₃-CH₂-CH₂-O-) and the 2-methylbutyryl group's protons (CH₃-CH₂-CH(CH₃)-C=O), with specific multiplicities (e.g., triplets, sextets, doublets) arising from spin-spin coupling between adjacent protons.

Advanced Mass Spectrometry (MS) Fragmentation Patterns: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. Advanced techniques like Atmospheric Pressure Gas Chromatography (APGC) coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer offer soft ionization options that can preserve the molecular ion while also providing characteristic fragmentation. nih.govacs.org Studies using such techniques have confirmed that 2-methylbutyric esters, including this compound, exhibit a characteristic base peak at a mass-to-charge ratio (m/z) of 103. nih.govacs.org This fragment corresponds to the [CH₃CH₂CH(CH₃)COO]+ or a rearranged equivalent, resulting from the loss of the propyl group. This consistent fragmentation pattern is a key diagnostic tool for identifying this class of esters. libretexts.orgnih.gov

Table 3: Key Mass Fragments for Structural Elucidation of this compound This table highlights significant mass fragments and their structural origin, aiding in the confirmation of the compound's structure.

| m/z | Proposed Fragment Structure | Origin of Fragment | Source |

|---|---|---|---|

| 144 | [C8H16O2]+• | Molecular Ion | nih.gov |

| 103 | [C5H11O2]+ | Loss of propyl radical (•C3H7) | nih.govnih.govacs.org |

| 85 | [C5H9O]+ | Loss of propoxy radical (•OC3H7) | nih.gov |

Application of Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time Volatile Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time, online monitoring of volatile organic compounds (VOCs) directly from the air or headspace of a sample, often without any preparation. rjleegroup.comwur.nl The technique employs soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to analyte molecules (VOCs) that have a higher proton affinity than water. wur.nl This process typically results in the formation of the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying the resulting mass spectrum. frontiersin.org

The coupling of PTR-MS with a Time-of-Flight (ToF) analyzer (PTR-ToF-MS) provides high mass resolution and rapid data acquisition, making it ideal for tracking dynamic changes in VOC emissions. frontiersin.orgunipd.it While specific studies focusing solely on the real-time analysis of this compound using PTR-MS are not abundant, the technique has been successfully applied to the broader analysis of fruit metabolomes and yeast volatilomes, where related esters are key components. unipd.itnih.gov For instance, PTR-ToF-MS has been used to differentiate apple clones by identifying marker compounds, including esters like hexyl 2-methylbutanoate. unipd.it

Given its molecular weight of 144.21 g/mol , this compound would be detected as its protonated molecule [C₈H₁₆O₂H]⁺ at an m/z of approximately 145.122. The high sensitivity (ppt to ppb range) and speed of PTR-MS make it a powerful tool for potential applications such as monitoring the release of this compound during fruit ripening, fermentation processes, or for high-throughput screening of plant varieties. rjleegroup.comwur.nl

Methodological Validation and Performance Metrics in Trace Compound Analysis

To ensure that the analytical data for this compound is reliable, accurate, and reproducible, the chosen analytical method must undergo rigorous validation. Methodological validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This is especially critical for trace compound analysis, where concentrations can be very low and matrix interferences can be significant.

Key performance metrics evaluated during method validation include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term precision) and reproducibility (long-term precision).

Accuracy: The closeness of the measured value to the true or accepted value, often assessed through recovery studies using spiked samples.

Robustness/Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. tandfonline.com

A study validating a HS-SPME-GC-SIM-MS method for quantifying hop-derived esters, including this compound, in beer provides a practical example of these metrics. tandfonline.com The use of internal standards is also a common practice to correct for variations in sample preparation and instrument response, thereby improving the stability and precision of the quantitative results. semanticscholar.org

Table 4: Example Performance Metrics for a Validated HS-SPME-GC-MS Method for Ester Analysis This table presents typical validation parameters for the trace analysis of esters in a complex matrix, based on published methodologies.

| Performance Metric | Typical Value/Range | Significance | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | Defines the lower limit of detection capability. | tandfonline.com |

| Limit of Quantification (LOQ) | 0.03 - 3.0 µg/L | Defines the lower limit for reliable quantification. | tandfonline.com |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the measurement. | semanticscholar.org |

Flavor Chemistry and Sensory Evaluation of Propyl 2 Methylbutyrate

Contribution to Complex Aroma Profiles in Food Systems

Propyl 2-methylbutyrate (B1264701) is a naturally occurring compound found in a variety of fruits and other food items, where it contributes to their distinctive aroma profiles. It has been identified in apples, chamomile, durian fruit, sea buckthorn, star fruit, beer, cheese, and black tea. europa.euthegoodscentscompany.com In apples, its concentration can be present in trace amounts. europa.eu For instance, in 'Golden Delicious' apples, the concentration of propyl 2-methylbutyrate was measured at 3.8 µg/kg at harvest. nih.gov In a study on different apple cultivars, this compound was detected in 'Gamhong' and 'Fuji' apples, where it was associated with fruity and sweet notes. nih.gov Research on ancient Chinese apple cultivars identified this compound as one of the main volatile organic compounds in the 'Sikou' fruit, where it is derived from amino acid metabolism. mdpi.com

Beyond apples, this ester is a component of the aroma complex in other fruits and processed foods. In durian, it is considered an important contributor to the fruit's aroma. researchgate.net It has also been found in mangoes, where its presence, along with other esters, can increase during storage. mdpi.com In alcoholic beverages, this compound can be formed during fermentation and is considered a hop-derived ester in beer. researchgate.net

Table 1: Occurrence of this compound in Various Food Products

| Food Product | Reference |

| Apple | europa.euthegoodscentscompany.comnih.govnih.govmdpi.comresearchgate.nettreefruitresearch.orgsciopen.comnorthumbria.ac.uk |

| Beer | thegoodscentscompany.com |

| Cheese | thegoodscentscompany.com |

| Chamomile Flower Oil | thegoodscentscompany.com |

| Durian Fruit | thegoodscentscompany.comresearchgate.netnih.gov |

| Meat | thegoodscentscompany.com |

| Mint | thegoodscentscompany.com |

| Sea Buckthorn | thegoodscentscompany.com |

| Star Fruit | thegoodscentscompany.com |

| Tea (Black) | thegoodscentscompany.com |

| Mango | mdpi.com |

Determination of Odor Activity Values (OAVs) and Aroma Thresholds

The impact of an aroma compound on the flavor of a food is determined by its concentration and its odor threshold, a relationship expressed by the Odor Activity Value (OAV). A compound with an OAV greater than 1 is considered a significant contributor to the aroma. researchgate.netmdpi.com

While specific OAVs for this compound in many food matrices are not widely reported, its structural characteristics suggest a low odor threshold. Generally, branched-chain esters have much lower odor thresholds than their straight-chain counterparts. researchgate.netfrontiersin.org For example, the addition of a methyl group in the 2- or 3- position to butyl acetate (B1210297) significantly decreases its odor threshold. mdpi.com

In a study on durian, a compound identified as "2-propyl methyl butyrate" (likely a typographical error for this compound) was found to have a very high OAV, ranging from 2310.4 to 2384.1, indicating it is a major contributor to the fruit's aroma. researchgate.net The odor threshold for ethyl 2-methylbutanoate, a closely related ester, is reported to be as low as 0.06 µg/L in water, highlighting the potent nature of these branched-chain esters. mdpi.com The determination of precise OAVs requires the calculation of the ratio between the compound's concentration and its specific odor threshold in that particular food matrix. mdpi.com

Table 2: Reported Odor Thresholds of Related Esters

| Compound | Odor Threshold | Matrix | Reference |

| Ethyl 2-methylbutanoate | 0.06 µg/L | Water | mdpi.com |

| Methyl (R)-(-)-2-methylbutyrate | 5 ppb | Water | leffingwell.com |

| Methyl (S)-(+)-2-methylbutanoate | 5 ppb | Water | leffingwell.com |

| Racemic Methyl 2-methylbutanoate | 0.4 ppb (nasal), 0.2 ppb (retronasal) | Water | leffingwell.com |

Sensory Perception and Descriptive Analysis of Olfactory Attributes

The sensory perception of this compound is consistently described with fruity and sweet notes. Descriptive analysis studies have characterized its aroma with a range of descriptors, reflecting its complex and pleasant olfactory profile.

Commonly reported odor descriptions for this compound include "winey fruity apple pineapple". thegoodscentscompany.com It is also described as having a "fruity" and "sweet" aroma, and in some contexts, a "sweet, berry" note. nih.govtreefruitresearch.org In 'Gala' apples, it was perceived with a "sweet, strawberry" character by a trained sensory panel. treefruitresearch.org

The chirality of the molecule can influence its sensory perception. For the related compound methyl 2-methylbutyrate, the (S)-(+)-enantiomer is described as "fruity, apple-like," while the (R)-(-)-enantiomer has a "fruity, dairy" note. leffingwell.com This suggests that the stereochemistry of this compound could also result in distinct olfactory nuances.

Table 3: Sensory Descriptors for this compound

| Sensory Descriptor | Reference |

| Winey fruity apple pineapple | thegoodscentscompany.com |

| Fruity, sweet | nih.gov |

| Sweet, berry | researchgate.net |

| Sweet, strawberry | treefruitresearch.org |

Structure-Odor Relationships for Branched-Chain Esters

The molecular structure of an ester, including chain length and branching, significantly influences its odor characteristics. researchgate.netfrontiersin.org Branched-chain esters, such as this compound, generally possess lower odor thresholds and often more complex and potent aromas compared to their linear isomers. researchgate.netfrontiersin.org

The position of the methyl group in the acid moiety of the ester is crucial. For instance, in a comparative analysis, branched medium- and long-chain esters were found to have smaller detection thresholds than their linear counterparts with the same carbon number. frontiersin.org The fruity notes of esters are influenced by the size and shape of both the alcohol and acid portions of the molecule. The "2-methyl" branching in the butyrate (B1204436) portion of this compound is a key feature contributing to its characteristic aroma.

Comparing this compound to other esters reveals subtle but important differences. While many straight-chain esters like butyl acetate and hexyl acetate also contribute fruity notes, the branched structure of this compound often imparts a more complex, ripe-fruit character. ashs.org For example, in blueberries, branched-chain esters like ethyl 2-methylbutanoate and methyl 2-methylbutanoate were described as "fruity," "sweet," and even "blueberry," and were found to be major contributors to the fruit's aroma. nih.gov

Impact of Maturation, Processing, and Storage on Flavor Dynamics

The concentration of this compound in food products is not static and can be significantly influenced by factors such as the degree of ripeness, processing methods, and storage conditions.

Processing: Food processing can have a varied impact on the concentration of this compound.

Heat Treatment: Hot water treatment of apple slices has been shown to affect the concentration of some volatile compounds. For instance, a short hot water treatment at 65°C was found to reduce the emission of certain esters. nih.gov In the production of apple juice, hot enzyme treatments can lead to different ester profiles compared to cold treatments. scielo.br

Drying: Different drying processes for durian resulted in changes in the volatile profile, with propyl 2-methylbutanoate being present in the dried products. nih.gov

Storage: Storage conditions play a critical role in the retention or loss of this compound.

Controlled Atmosphere (CA) Storage: Storing apples in a controlled atmosphere with low oxygen and high carbon dioxide levels generally leads to a reduction in the biosynthesis of volatile compounds, including many esters. nih.govcore.ac.ukscielo.org.mx In 'Golden Delicious' apples, storage under normal atmosphere resulted in a decrease of this compound from 3.8 µg/kg at harvest to 0.3 µg/kg, and it was not detected after CA storage. nih.gov

1-Methylcyclopropene (B38975) (1-MCP) Treatment: Treatment with 1-MCP, an ethylene (B1197577) action inhibitor, also significantly reduces the production of many esters. nih.govnorthumbria.ac.uk In 'Golden Delicious' apples, this compound was not detected after 1-MCP treatment followed by CA storage. nih.gov However, the effect of 1-MCP can be cultivar-dependent. nih.gov

Table 4: Impact of Storage on this compound in 'Golden Delicious' Apples (µg/kg)

| Storage Condition | Concentration (µg/kg) | Reference |

| At Harvest | 3.8 | nih.gov |

| Normal Atmosphere | 0.3 | nih.gov |

| Controlled Atmosphere | Not Detected | nih.gov |

| 1-MCP + Controlled Atmosphere | Not Detected | nih.gov |

Biological and Ecological Research on Propyl 2 Methylbutyrate

Antimicrobial Activity and Associated Mechanisms

Propyl 2-methylbutyrate (B1264701) has been identified as a component in essential oils that exhibit antimicrobial properties. For instance, it is a minor constituent in the essential oil of Artemisia judaica, which has shown activity against various bacteria and fungi. jrespharm.com While the broader category of essential oils containing this and other esters demonstrates antimicrobial effects by disrupting the cell membrane integrity of bacteria, specific mechanistic studies on propyl 2-methylbutyrate are not extensively detailed in the available research. jrespharm.com

Role in Inter-Species Chemical Communication (e.g., Plant-Microbe or Plant-Insect Interactions)

This compound plays a significant role as a volatile organic compound (VOC) in mediating complex interactions between plants, microbes, and insects. Plant volatiles are crucial for communicating with the surrounding environment, influencing the behavior of herbivores and microorganisms. sciopen.com

Research has specifically identified this compound as a key semiochemical in the interaction between apples, pathogenic fungi, and the yellow peach moth (Conogethes punctiferalis). One study found that this compound was a unique VOC emitted from apples infected with the fungus Colletotrichum gloeosporioides. researchgate.netresearchgate.net These fungus-induced volatiles are attractive to the mated female moths for oviposition. researchgate.netresearchgate.net Similarly, another study identified this compound among the VOCs released from apples infected with Penicillium digitatum, which also attracts the yellow peach moth. frontiersin.org This indicates that the compound is part of a chemical signature produced by the plant-microbe interaction that is exploited by the insect herbivore.

Table 1: Role of this compound in Plant-Microbe-Insect Interactions

| Interacting Organisms | Role of this compound | Reference |

| Apple (Malus domestica) - Colletotrichum gloeosporioides - Yellow Peach Moth (Conogethes punctiferalis) | Unique volatile organic compound (VOC) produced by infected apples, attracting moths for oviposition. | researchgate.netresearchgate.net |

| Apple (Malus domestica) - Penicillium digitatum - Yellow Peach Moth (Conogethes punctiferalis) | Component of the VOC blend from infected apples that is attractive to mated female moths. | frontiersin.org |

| Stored Fuji Apples | Detected as a volatile compound in the atmosphere of storage facilities. | sciopen.com |

Metabolomic Profiling in Biological Decomposition Processes as a Potential Biomarker

In the field of forensic science, the analysis of volatile organic compounds (VOCs) released during decomposition is a critical area of research for identifying potential biomarkers. While this compound itself has not been singled out, numerous related short-chain fatty acid esters are consistently identified in the VOC profiles of decomposing remains. nih.gov

One comprehensive study analyzing the volatiles from human and various animal remains over a six-month period identified 452 different compounds. researchgate.netplos.org Within this complex mixture, specific esters were found to be crucial for differentiating between species. For instance, a combination of five esters—3-methylbutyl pentanoate, 3-methylbutyl 3-methylbutyrate, 3-methylbutyl 2-methylbutyrate, butyl pentanoate, and propyl hexanoate—was successfully used to distinguish pig remains from human remains. nih.govresearchgate.netplos.org

Furthermore, a combination of eight compounds, which included the esters ethyl propionate, propyl propionate, and propyl butyrate (B1204436), allowed for the separation of human and pig remains from those of other animals. plos.orgebi.ac.uk Although these studies did not specifically highlight this compound, the consistent presence and differentiating power of structurally similar esters like 3-methylbutyl 2-methylbutyrate suggest that this class of compounds is highly significant in the metabolomics of decomposition and holds potential for the development of specific biomarkers. researchgate.netplos.org

Table 2: Differentiating Esters in Decomposition Studies

| Study Focus | Differentiating Esters | Significance | References |

| Separation of Pig from Human Remains | 3-methylbutyl pentanoate, 3-methylbutyl 3-methylbutyrate, 3-methylbutyl 2-methylbutyrate, butyl pentanoate, propyl hexanoate | A combination of these 5 esters allowed for clear separation. | nih.govresearchgate.netplos.org |

| Separation of Human and Pig from Other Animal Remains | Ethyl propionate, propyl propionate, propyl butyrate, ethyl pentanoate (in combination with four non-ester compounds) | A combination of these 8 compounds distinguished human/pig remains. | plos.orgebi.ac.uk |

Exploratory Studies of Related Esters in Biological Systems

While direct biological studies on this compound are limited, research on structurally related esters provides valuable insights into their potential biological activities, including nematicidal, anti-inflammatory, and antioxidant effects.

Volatile esters have emerged as promising candidates for the biological control of plant-parasitic nematodes. Several studies have demonstrated the potent nematicidal activity of esters structurally similar to this compound.

For example, a study investigating volatile compounds from Brevundimonas diminuta found that ethyl 2-methylbutanoate exhibited nematicidal activity against the root-knot nematode Meloidogyne javanica, causing over 75% mortality at a 4 µL dose after 24 hours. mdpi.com In another study, isobutyl 2-methylbutanoate and 3-methylbutyl 2-methylbutanoate showed strong nematicidal effects against the pine wood nematode, Bursaphelenchus xylophilus. researchgate.net The half-lethal concentration (LC50) for isobutyl 2-methylbutanoate was determined to be 0.0284 mg/mL, highlighting its significant potency. researchgate.net The mechanism of action for some nematicidal compounds is thought to involve the impairment of essential biological processes, such as V-ATPase functionality or cuticle integrity in the nematodes. nih.gov

Table 3: Nematicidal Activity of Esters Related to this compound

| Related Ester Compound | Target Nematode Species | Observed Effect | Reference |

| Ethyl 2-methylbutanoate | Meloidogyne javanica | 75.51% mortality at 4 µL dose after 24 hours. | mdpi.com |

| Isobutyl 2-methylbutanoate | Bursaphelenchus xylophilus | Strong nematicidal activity (LC50 = 0.0284 mg/mL). | researchgate.net |

| 3-methylbutyl 2-methylbutanoate | Bursaphelenchus xylophilus | Strong nematicidal activity (LC50 = 0.0326 mg/mL). | researchgate.net |

| Pentyl 2-methylbutanoate | Bursaphelenchus xylophilus | Strong nematicidal activity (LC50 = 0.0480 mg/mL). | researchgate.net |

The anti-inflammatory potential of various ester compounds has been a subject of significant research. Esterification of known anti-inflammatory agents or naturally occurring phenolic compounds can modify their biological activity. For instance, studies have shown that ester prodrugs of the natural compound oxyresveratrol (B150227), such as oxyresveratrol tetraacetate, exhibit more remarkable anti-inflammatory activities than the parent compound. nih.gov These esters were found to significantly reduce the secretion of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cells. nih.gov

Similarly, ester derivatives of cinnamic acid and ibuprofen (B1674241) have demonstrated enhanced anti-inflammatory effects, inhibiting NO production in a concentration-dependent manner. royalsocietypublishing.org Other research has explored the anti-inflammatory properties of fatty acid esters of hydroxytyrosol, a major phenolic component of olive oil, and docosahexaenoic acid (DHA), an omega-3 fatty acid. researchgate.netdiabetesjournals.org These studies collectively indicate that the ester functional group can be a key structural feature for developing compounds with potent anti-inflammatory activities.

Esterification is a chemical strategy that has been explored to enhance the antioxidant properties of natural compounds. The antioxidant activity of phenolic compounds like ferulic acid and cinnamic acid can be increased through esterification. nih.gov The length of the alkyl chain in the ester can influence this activity; for example, hexyl and octyl ferulates were found to be more active than other alkyl ferulates in certain systems. nih.gov

Studies on resveratrol, a well-known antioxidant, have shown that its short-chain fatty acid esters can effectively inhibit LDL oxidation and hydroxyl radical-induced DNA damage. mdpi.combohrium.com Similarly, new hydrophobic ester derivatives of cinnamic and hydroxycinnamic acids have been studied for their capacity to scavenge superoxide (B77818) anions and hydrogen peroxide. nih.gov While the parent acids often show higher activity in aqueous environments, the esters can be more effective in lipid-based systems like emulsions, highlighting the importance of the compound's affinity with the substrate. nih.govnih.gov This body of research on related esters suggests that the antioxidant potential is a promising area for the investigation of compounds like this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Governing Biological Activity

The biological activity of esters like propyl 2-methylbutyrate (B1264701) is largely governed by their physicochemical properties, which are a direct consequence of their structural features. Key molecular characteristics that influence bioactivity include molecular weight, hydrophobicity, polarizability, and molecular shape. mdpi.com

Research into the toxicity of aliphatic esters on organisms such as Tetrahymena pyriformis has revealed that molecular size and hydrophobicity are significant contributors to their biological effect. farmaciajournal.com The general theory is that the toxicity of many esters is due to a narcotic mechanism, where the molecules accumulate in the lipid bilayer of cell membranes, disrupting their function. farmaciajournal.com The effectiveness of this disruption is related to the molecule's ability to partition into the membrane, a property often correlated with the logarithm of the octanol-water partition coefficient (logP). farmaciajournal.com

A study on the formation of fat-derived flavor compounds in cheese highlighted that the formation of esters like propyl 2-methylbutyrate is attributed to the action of esterases from the cheese flora. wur.nl This enzymatic formation underscores the importance of the ester's structure in its interaction with biological catalysts. The specificity of enzymes like lipases and esterases is highly dependent on the substrate's structure, including the chain length of both the alcohol and acid moieties. nih.gov

The following table summarizes the key structural features of this compound and their general influence on its biological activity.

| Structural Feature | Influence on Biological Activity |

| Propyl Group | Contributes to the overall size and hydrophobicity of the molecule, influencing its ability to partition into biological membranes. |

| Ester Linkage | Susceptible to hydrolysis by esterases, leading to the release of propanol (B110389) and 2-methylbutyric acid. This is a key step in its metabolism. |

| 2-Methylbutyrate Moiety | The branching at the alpha-carbon influences the molecule's steric properties, which can affect its binding to enzymes and receptors. |

Computational Modeling for Prediction of Bioactivity and Mechanistic Insight

Computational modeling, particularly QSAR, has become an indispensable tool for predicting the biological activity of compounds and gaining mechanistic insights without the need for extensive experimental testing. ijpsr.comljmu.ac.uk These models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. nih.gov

Several QSAR studies have been conducted on aliphatic esters to predict their toxicity. farmaciajournal.comfarmaciajournal.comresearchgate.net These studies typically use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic.

For instance, in a QSAR study on the toxicity of aliphatic esters to Tetrahymena pyriformis, models were developed using Weighted Holistic Invariant Molecular (WHIM) descriptors, which are measures of molecular size. farmaciajournal.com Another study on the same organism utilized genetic algorithms and multiple linear regression to develop a QSAR model for predicting aquatic toxicity, demonstrating the predictive power of such computational approaches. researchgate.net

The general process of developing a QSAR model for a compound like this compound would involve:

Data Collection: Gathering a dataset of structurally similar esters with experimentally determined biological activity data (e.g., toxicity).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each ester in the dataset.

Model Development: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques. farmaciajournal.comresearchgate.net

These computational models can provide valuable insights into the mechanisms of action. For example, if descriptors related to hydrophobicity and molecular size are found to be the most important in a toxicity model for esters, it supports the hypothesis of a narcotic mechanism of action. farmaciajournal.comfarmaciajournal.com

The following table presents a hypothetical example of molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The overall size of the molecule. |

| Topological | Wiener Index | Information about the branching of the carbon skeleton. |

| Geometrical | Molecular Surface Area | The three-dimensional size and shape of the molecule. |

| Electronic | Dipole Moment | The polarity and charge distribution within the molecule. |

| Physicochemical | LogP | The hydrophobicity of the molecule. |

Stereoisomeric Influences on Biochemical and Sensory Activity

The presence of a chiral center in a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers), which can have significantly different biological and sensory properties. This compound possesses a chiral center at the second carbon of the butyrate (B1204436) chain. This means it can exist as two enantiomers: (R)-propyl 2-methylbutyrate and (S)-propyl 2-methylbutyrate.

The different spatial arrangements of the atoms in these enantiomers can lead to different interactions with chiral biological molecules, such as enzymes and olfactory receptors. It is a well-established principle in pharmacology and toxicology that stereoisomers can exhibit different potencies and even different types of biological activity. google.com

In the context of sensory perception, the stereoisomerism of flavor and fragrance compounds is of particular importance. The olfactory receptors in the nose are chiral, and therefore can differentiate between the enantiomers of a volatile compound, leading to different odor perceptions. For example, the two enantiomers of carvone (B1668592) are perceived as caraway and spearmint, respectively.

While specific studies on the sensory properties of the individual enantiomers of this compound are not extensively detailed in the provided search results, it is a general principle that the stereochemistry of esters can influence their aroma profiles. Research on other chiral esters and aroma compounds has consistently shown that enantiomers can have distinct odors. researchgate.netmdpi.com

The biochemical activity of the enantiomers of this compound can also differ. For instance, the rate of enzymatic hydrolysis by esterases can be stereoselective, with one enantiomer being a preferred substrate over the other. This has been observed for other chiral esters in various biological systems.

The following table summarizes the potential influence of stereoisomerism on the properties of this compound.

| Property | Potential Influence of Stereoisomerism |

| Sensory Activity (Odor) | The (R) and (S) enantiomers may have different odor characteristics and/or different odor thresholds due to differential interactions with chiral olfactory receptors. |

| Biochemical Activity (Enzymatic Hydrolysis) | The rate of hydrolysis by esterases may be different for the (R) and (S) enantiomers, leading to different rates of metabolism and clearance from biological systems. |

| Toxicological Profile | Differences in metabolism and interaction with biological targets could potentially lead to stereoselective toxicity, although this is often less pronounced for simple esters compared to more complex drug molecules. |

Computational Chemistry and Theoretical Investigations of Propyl 2 Methylbutyrate

Conformational Analysis and Potential Energy Surfaces

Propyl 2-methylbutyrate (B1264701) is a flexible molecule possessing several rotatable single bonds, which gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies.

The primary degrees of freedom that dictate the conformational space of propyl 2-methylbutyrate are the dihedral angles along the carbon backbone and the ester group. Key torsions include the C-C-C-C backbone of the propyl group, the C-O-C-C linkage of the ester, and the rotation around the C-C bond of the 2-methylbutyl moiety.

Theoretical studies on structurally similar esters, such as ethyl butyrate (B1204436) and ethyl 2-methylbutyrate, have demonstrated the complexity in accurately predicting the lowest energy conformers. rsc.orgznaturforsch.com For these molecules, the potential energy surface (PES) is characterized by multiple minima, corresponding to different stable conformers, separated by energy barriers. The rotation around the bond connecting the alkyl chain to the carbonyl group is particularly sensitive to the computational method and basis set used. rsc.org A study on ethyl 2-methylbutyrate highlighted the importance of the torsion angle between the carboxylate group and the methyl substituent at the α-carbon. znaturforsch.com

For this compound, a relaxed scan of the potential energy surface for each major dihedral angle would reveal the most stable conformers. It is expected that the lowest energy conformers would adopt a staggered arrangement to minimize steric hindrance. For instance, studies on ethyl butyrate have identified multiple conformers within a small energy range (e.g., under 4 kJ/mol), with some belonging to the C_s point group and others to the C_1 point group. rsc.org Similar complexity is anticipated for this compound due to the additional rotational freedom of the propyl chain.

A representative potential energy curve for a related ester, ethyl butyrate, shows the energy changes associated with rotation around a key bond, illustrating the presence of different conformers and the energy barriers between them. rsc.org

Table 1: Illustrative Conformational Analysis Data for a Flexible Ester (based on findings for related compounds)

| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Point Group |

|---|---|---|---|

| I | τ1 ≈ 180, τ2 ≈ 60 | 0.00 | C1 |

| II | τ1 ≈ 180, τ2 ≈ 180 | 2.50 | Cs |

| III | τ1 ≈ 60, τ2 ≈ 180 | 3.80 | C1 |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and predicting spectroscopic parameters of molecules like this compound. These calculations provide valuable data that can aid in the experimental identification and characterization of the compound.

A benchmark study on ethyl butyrate systematically tested various exchange-correlation functionals (like B3LYP and ωB97X-D) and ab initio methods (like MP2) with different basis sets (e.g., Pople-style 6-311++G(d,p) and correlation-consistent cc-pVTZ) to accurately predict its rotational constants. rsc.org Such studies are crucial for determining the most reliable and cost-effective computational level for a given class of molecules. For esters, accurately predicting the structure of C_1 symmetry conformers has proven to be particularly challenging, as the predicted dihedral angles can vary significantly with the chosen level of theory. rsc.org A joint microwave spectroscopy and X-ray crystallography study on the closely related ethyl 2-methylbutyrate also pointed out the difficulty in computationally modeling the plasticity of the dihedral angle around the carbonyl group. rsc.org

For this compound, DFT calculations would typically be employed to optimize the geometry of the most stable conformers identified through conformational analysis. Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

Furthermore, these computational methods can predict other important spectroscopic parameters:

NMR Chemical Shifts: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data can help in the structural elucidation and assignment of signals.

Rotational Constants: The moments of inertia obtained from the optimized geometry are used to calculate the rotational constants (A, B, C), which are fundamental for analyzing microwave spectra. rsc.org

Electronic Properties: Properties such as the dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO) can be calculated to understand the molecule's reactivity and intermolecular interactions.

Table 2: Representative Calculated Spectroscopic Parameters for an Ester (based on methods applied to similar compounds)

| Parameter | Computational Method | Calculated Value |

|---|---|---|

| Rotational Constant A | ωB97X-D/6-311G(d,p) | ~2500 MHz |

| Rotational Constant B | ωB97X-D/6-311G(d,p) | ~800 MHz |

| Rotational Constant C | ωB97X-D/6-311G(d,p) | ~700 MHz |

| ¹³C NMR Shift (C=O) | B3LYP/6-31+G(d) | ~175 ppm |

| IR Frequency (C=O stretch) | B3LYP/6-31+G(d) | ~1730 cm⁻¹ |

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

While quantum mechanical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. MD simulations can provide atomic-level insights into the intermolecular interactions and macroscopic properties of this compound in a condensed phase (e.g., liquid state or in solution).

In a typical MD simulation of liquid this compound, a simulation box would be filled with hundreds or thousands of molecules. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates.

MD simulations can be used to study:

Liquid Structure: By calculating radial distribution functions (RDFs), one can understand the average distance and coordination number between different atoms or molecular centers. This reveals how the molecules pack together in the liquid state.

Thermodynamic Properties: Properties such as density, enthalpy of vaporization, and heat capacity can be calculated from the simulation trajectory and compared with experimental values.

Transport Properties: The simulation can be used to predict dynamic properties like the self-diffusion coefficient and viscosity.

Solvation Effects: MD simulations can model this compound in various solvents to study solvation structure and the thermodynamics of mixing. This is particularly relevant for understanding its behavior in complex mixtures.

Environmental Fate and Degradation Pathways

Atmospheric Chemical Reactions (e.g., OH Radical Oxidation)

Once released into the atmosphere, propyl 2-methylbutyrate (B1264701) is subject to degradation, primarily through reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

The atmospheric lifetime (τ) of an organic compound is inversely proportional to the rate constant (kOH) of its reaction with the OH radical and the average concentration of OH radicals in the troposphere ([OH]). The reaction with OH radicals is considered the primary removal pathway for many VOCs in the atmosphere. nih.gov

For a comparative perspective, the rate coefficients for the gas-phase reactions of OH radicals with other esters have been measured. For example, at (296 ± 2) K, the rate coefficient for n-propyl propanoate was determined, providing a basis for understanding the reactivity of similar ester structures. nih.gov Such studies have shown that the rate of reaction, and thus the atmospheric lifetime, is influenced by the structure of the ester, including the length and branching of the alkyl chains. acs.orgacs.org

The degradation of propyl 2-methylbutyrate by OH radicals is expected to proceed via hydrogen abstraction from the various C-H bonds within the molecule. This initial reaction leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). Subsequent reactions of the peroxy radical can lead to the formation of various degradation products, including aldehydes, ketones, and other oxygenated compounds, which are generally more water-soluble and can be removed from the atmosphere through wet and dry deposition.

Biodegradation in Various Environmental Compartments

The persistence of this compound in soil and water is largely dependent on its susceptibility to microbial degradation. While specific studies on the biodegradation of this compound are limited, data from its isomer, isothis compound, and other structurally related esters can provide an indication of its likely behavior.

A study on isothis compound indicated that it is not readily biodegradable, achieving 63% degradation in an OECD Test Guideline 301 F test, but failing to meet the 10-day window criterion. vigon.com However, it was classified as inherently biodegradable. vigon.com This suggests that while rapid and complete degradation in the environment may not occur, the compound can be broken down by microorganisms under favorable conditions.

The BIOWIN™ program within EPI Suite™ can be used to estimate aerobic and anaerobic biodegradability. epa.govepisuite.dev These models use fragment contribution methods to predict the likelihood of biodegradation. For fragrance ingredients, environmental risk assessments often rely on such models, as well as read-across data from structurally similar compounds, to evaluate persistence. uu.nl

The process of biodegradation involves microorganisms, such as bacteria and fungi, utilizing the organic compound as a source of carbon and energy. The structure of this compound, being an ester, suggests that the initial step in its biodegradation is likely hydrolysis of the ester bond, catalyzed by microbial esterases. This would yield propanol (B110389) and 2-methylbutyric acid. Both of these degradation products are common metabolites in the environment and are expected to be further biodegraded.

The rate and extent of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of a microbial population adapted to degrading such compounds.

Environmental Distribution and Persistence Modeling

The environmental distribution of this compound is influenced by its physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Log Kow). These properties can be estimated using models like EPI Suite™. epa.govepisuite.dev

Due to its relatively high vapor pressure, this compound is expected to partition significantly to the atmosphere upon release. Its moderate water solubility and Log Kow will govern its distribution between water and soil/sediment compartments.

Persistence in the environment is a function of the rates of all degradation and removal processes. For this compound, this includes atmospheric oxidation and biodegradation. Based on the available data for its isomer and the expected reactivity, it is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance according to the criteria of organizations like the International Fragrance Association (IFRA). uu.nl

Environmental fate models, such as the Level III fugacity model within EPI Suite™, can be used to predict the partitioning of chemicals among different environmental compartments (air, water, soil, and sediment) under steady-state conditions. episuite.dev These models integrate the chemical's properties with a defined model environment to estimate its likely distribution and persistence.

The following table summarizes the key aspects of the environmental fate of this compound, with some data inferred from its isomer or estimated via modeling due to the lack of direct experimental values.

| Environmental Compartment | Primary Degradation Pathway | Estimated Persistence | Key Influencing Factors |

| Atmosphere | Reaction with OH radicals | Low | OH radical concentration, temperature, sunlight intensity |

| Water | Biodegradation (hydrolysis) | Low to Moderate | Microbial population, temperature, oxygen levels |